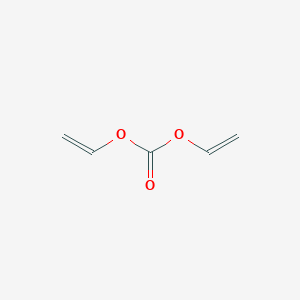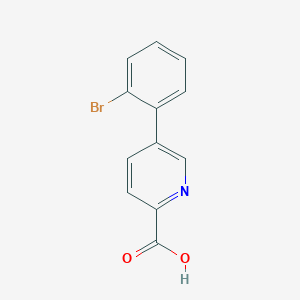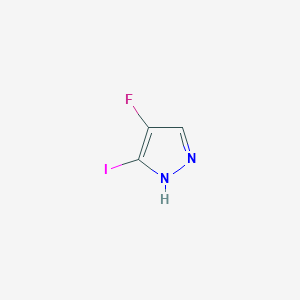
8-Bromo-7,7-dimethoxy-7,8-dihydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-7,7-dimethoxy-7,8-dihydroisoquinoline is a chemical compound belonging to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-7,7-dimethoxy-7,8-dihydroisoquinoline typically involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid (PPA) . This method provides a straightforward approach to obtaining the desired compound with good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
8-Bromo-7,7-dimethoxy-7,8-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Functionalized isoquinoline derivatives with various substituents replacing the bromine atom.
Aplicaciones Científicas De Investigación
8-Bromo-7,7-dimethoxy-7,8-dihydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 8-Bromo-7,7-dimethoxy-7,8-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the substituents on the isoquinoline scaffold .
Comparación Con Compuestos Similares
Similar Compounds
- 6,7-Dimethoxy-3,4-dihydroisoquinoline
- 1-Methyl-3,4-dihydroisoquinoline
- 1-Phenyl-3,4-dihydroisoquinoline hydrochloride
Uniqueness
8-Bromo-7,7-dimethoxy-7,8-dihydroisoquinoline is unique due to the presence of the bromine atom and the dimethoxy groups on the isoquinoline scaffold. These structural features can influence its chemical reactivity and biological activity, making it distinct from other isoquinoline derivatives .
Propiedades
Fórmula molecular |
C11H12BrNO2 |
|---|---|
Peso molecular |
270.12 g/mol |
Nombre IUPAC |
8-bromo-7,7-dimethoxy-8H-isoquinoline |
InChI |
InChI=1S/C11H12BrNO2/c1-14-11(15-2)5-3-8-4-6-13-7-9(8)10(11)12/h3-7,10H,1-2H3 |
Clave InChI |
FTOJEJVBPVTQNK-UHFFFAOYSA-N |
SMILES canónico |
COC1(C=CC2=C(C1Br)C=NC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


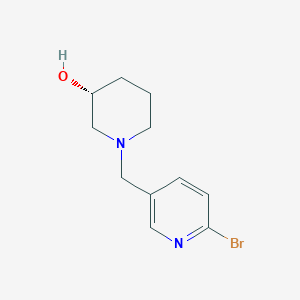
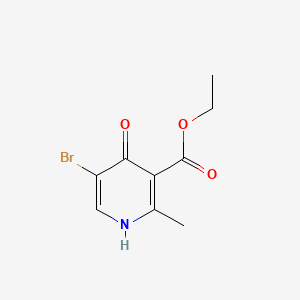
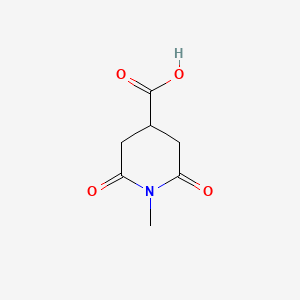
![(9aR)-2-Benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine](/img/structure/B13917419.png)
![6-chloro-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13917422.png)
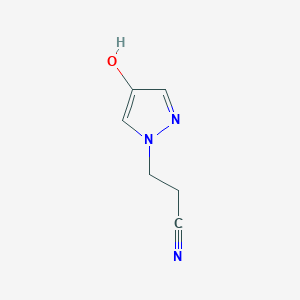
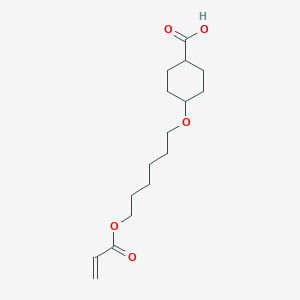
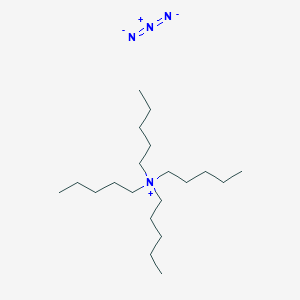
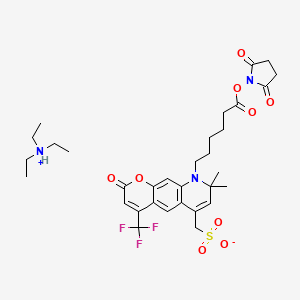
![3-[Benzyl(methyl)amino]oxetane-3-carboxylic acid](/img/structure/B13917460.png)
